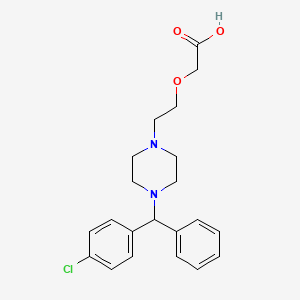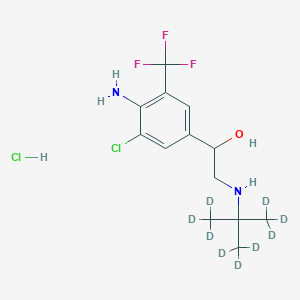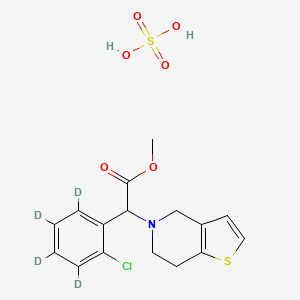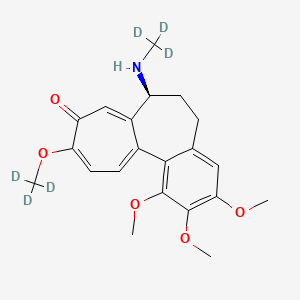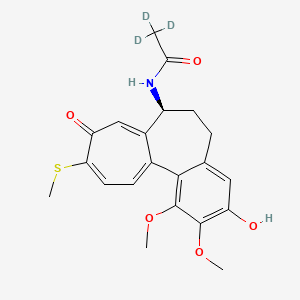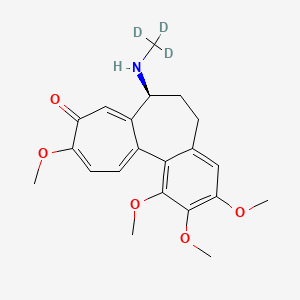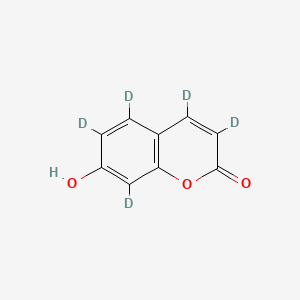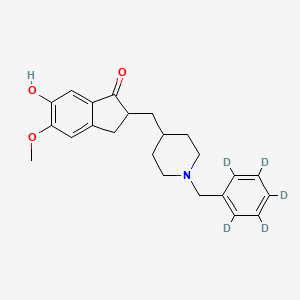
17-Desacetyl Norgestimate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Desacetyl Norgestimate-d6 is a deuterated analog of 17-Desacetyl Norgestimate, which is a metabolite of Norgestimate. Norgestimate is a synthetic progestational hormone used in hormonal contraceptives. The deuterated form, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinguishable mass.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Norgestimate-d6 involves the deuteration of 17-Desacetyl Norgestimate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to purify and quantify the compound .
化学反应分析
Types of Reactions: 17-Desacetyl Norgestimate-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
科学研究应用
17-Desacetyl Norgestimate-d6 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of 17-Desacetyl Norgestimate in biological samples
Pharmacokinetics: Studying the metabolism and pharmacokinetics of Norgestimate in clinical trials.
Biological Research: Investigating the biological effects and mechanisms of action of progestational hormones.
Medical Research: Developing and testing new hormonal contraceptives and treatments for hormone-related conditions.
作用机制
The mechanism of action of 17-Desacetyl Norgestimate-d6 is similar to that of Norgestimate. As a progestational hormone, it decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a reduction in follicle-stimulating hormone and luteinizing hormone levels. This action prevents ovulation and regulates menstrual cycles .
相似化合物的比较
Norgestimate: The parent compound, used in hormonal contraceptives.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Desogestrel: A progestin used in combination oral contraceptives.
Uniqueness: 17-Desacetyl Norgestimate-d6 is unique due to its deuterated nature, which provides enhanced stability and distinguishable mass in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, ensuring accurate and precise quantification of related compounds .
属性
CAS 编号 |
1263184-13-9 |
|---|---|
分子式 |
C21H23NO2D6 |
分子量 |
333.51 |
外观 |
Off-White Solid |
熔点 |
182-186 ˚C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
53016-31-2 (unlabelled) |
同义词 |
(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6 Oxime; 17-Deacetylnorgestimate-d6; 18-Methylnorethindrone-d6 Oxime; BRN 4202099-d6; D-Norgestrel-d6 3-Oxime; Levonorgestrel-d6 3-Oxime; RWJ 10553-d6; Norelgestromin-d6 |
标签 |
Norgestimate Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




